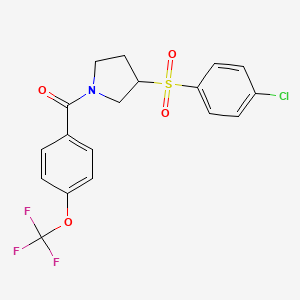

(3-((4-Chlorphenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClF3NO4S and its molecular weight is 433.83. The purity is usually 95%.

BenchChem offers high-quality (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben Indolderivate, einschließlich Verbindung X, als potenzielle Anti-HIV-Mittel untersucht. Molekular-Docking-Studien zeigten ihre Wechselwirkungen mit HIV-1-Zielen auf, was auf ihre Nützlichkeit bei der Bekämpfung von HIV-Infektionen hindeutet .

- Obwohl spezifische Studien zu Verbindung X begrenzt sind, wurde das Pyrrolidin-Gerüst für die antibakterielle Aktivität untersucht. Weitere Untersuchungen könnten sein Potenzial in diesem Bereich aufzeigen .

- Obwohl nicht direkt für Verbindung X untersucht, haben verwandte N-Phenylacetamid-Sulfonamide eine analgetische Aktivität gezeigt, die mit Paracetamol vergleichbar oder sogar besser ist. Verbindung 35, N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamid, ist besonders bemerkenswert .

Anti-HIV-Potenzial

Antibakterielle Eigenschaften

Analgetische Aktivität

Zusammenfassend lässt sich sagen, dass Verbindung X vielversprechend für verschiedene biologische und klinische Anwendungen ist. Forscher sollten ihr Potenzial in der Wirkstoffforschung und therapeutischen Interventionen weiter erforschen. Beachten Sie, dass weitere Studien erforderlich sind, um ihre Fähigkeiten und Wirkmechanismen vollständig aufzudecken. 🌟

Biologische Aktivität

The compound (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, enzyme inhibitory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The molecular formula of the compound is C15H16ClF3N2O3S, and it features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and a trifluoromethoxy phenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

1. Antibacterial Activity

Research indicates that compounds containing the 4-chlorophenyl sulfonyl moiety exhibit significant antibacterial properties. A study evaluating various derivatives found that those similar to our compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is often linked to the inhibition of bacterial enzymes, which are crucial for their survival.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 20 | |

| (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | E. coli | TBD | TBD |

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease , which are important targets in treating conditions like Alzheimer's disease and urinary infections, respectively. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function.

3. Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. A case study involving various sulfonamide derivatives indicated that those with similar structural features were effective against cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

- Antibacterial Evaluation : A detailed study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including our compound, against multi-drug resistant strains. The results indicated a promising activity profile, particularly against Gram-positive bacteria.

- Enzyme Inhibition Profiling : In an investigation focusing on enzyme inhibitors, compounds similar to our target were screened for their ability to inhibit AChE and urease. The findings revealed a significant correlation between structural modifications and enzyme inhibition potency.

- Anticancer Screening : A series of experiments assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results highlighted that certain modifications led to enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development.

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3NO4S/c19-13-3-7-15(8-4-13)28(25,26)16-9-10-23(11-16)17(24)12-1-5-14(6-2-12)27-18(20,21)22/h1-8,16H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHBJKPBLZYDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.